1-Aminopropylphosphonic acid

Agricultural Fungicide Seed Dressing Structure-Activity Relationship

1-Aminopropylphosphonic acid (1-APPA), also known by its ISO common name ampropylfos, is a C3 α-aminophosphonic acid that functions as a structural analog of the proteinogenic amino acid alanine. It is a chiral molecule, and its biological activity is highly dependent on this stereochemistry.

Molecular Formula C3H10NO3P
Molecular Weight 139.09 g/mol
CAS No. 16606-64-7
Cat. No. B092572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopropylphosphonic acid
CAS16606-64-7
Molecular FormulaC3H10NO3P
Molecular Weight139.09 g/mol
Structural Identifiers
SMILESCCC(N)P(=O)(O)O
InChIInChI=1S/C3H10NO3P/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7)
InChIKeyDELJNDWGTWHHFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopropylphosphonic Acid (CAS 16606-64-7): A Core Structural Analog for Fungicidal and Enzyme Research Applications


1-Aminopropylphosphonic acid (1-APPA), also known by its ISO common name ampropylfos, is a C3 α-aminophosphonic acid that functions as a structural analog of the proteinogenic amino acid alanine. It is a chiral molecule, and its biological activity is highly dependent on this stereochemistry [1]. Unlike a simple amino acid, the tetrahedral phosphonic acid group is a non-hydrolyzable bioisostere of the carboxylic acid, which underpins its unique chemical stability and mechanism of action as a competitive enzyme inhibitor or antifungal agent .

Why 1-Aminopropylphosphonic Acid Cannot Be Replaced by Shorter-Chain or Isomeric Analogs


Generic substitution within the aminophosphonic acid class is not feasible due to profound activity cliffs dictated by alkyl chain length and the position of the amino group. In fungicidal applications, activity is maximized when the amino group is in the alpha position, and it decreases sharply with increasing branching or chain length [1]. Crucially, replacing the phosphonic acid moiety with phosphonous, methylphosphinic, or phenylphosphinic groups completely abolishes the desired fungicidal activity [2]. The specific C3 α-substituted architecture of 1-APPA therefore represents a critical structural optimum not replicated by its closest analogs, such as 1-aminoethylphosphonic acid or 3-aminopropylphosphonic acid.

Quantitative Differentiation Evidence for 1-Aminopropylphosphonic Acid Against Key Analogs


Antifungal Activity Against Drechslera teres: Phosphonic Acid Function is Non-Negotiable

In a direct structure-activity comparison, α-aminopropanephosphonic acid (ampropylfos) shows strong fungicidal activity against Drechslera teres, while its closest phosphorus-modified analogs are explicitly inactive. α-Aminopropane-phosphonous, α-aminopropane-methylphosphinic, and α-aminopropane-phenylphosphinic acids all fail to exhibit comparable antifungal activity to 1-APPA when applied as seed dressings [1]. The phosphonic acid function is therefore not just beneficial, but mandatory for this specific mode of action.

Agricultural Fungicide Seed Dressing Structure-Activity Relationship

Superior Activity of the Alpha-Amino Isomer for Fungicidal Spectrum

The position of the amino group is a critical determinant of biological activity. In a series of aminophosphonic acids, broad-spectrum fungicidal utility was greatest when the amino group was in the alpha position to the phosphonic acid, with activity decreasing upon substitution on the nitrogen or with increased alkyl chain branching [1]. Consequently, the alpha-amino isomer (1-APPA) is demonstrably more effective than the terminal isomer, 3-aminopropylphosphonic acid, which is a known GABAB receptor agonist but lacks this specific fungicidal profile .

Systemic Fungicide Isomer Comparison Agricultural Chemistry

Enzyme Inhibition Profile: Differentiating Aminopeptidase N Binding from Leucine Aminopeptidase

1-APPA displays a distinct, moderate affinity for metallo-aminopeptidases, with its potency significantly varying between enzyme subtypes. It inhibits porcine kidney aminopeptidase N (APN/CD13) with an IC50 of 50,000 nM, but demonstrates 13.9-fold stronger binding to porcine kidney leucine aminopeptidase (LAP), with a Ki of 3,600 nM under slow-binding conditions [1].

Enzyme Inhibitor Binding Affinity Mechanism of Action

Physicochemical Differentiation: Enthalpy of Solution in Water and Biorelevant Media

The standard enthalpy of solution in water at 298.15 K has been determined as part of a series, providing essential formulation-relevant data. 1-Aminopropylphosphonic acid (HalaP) was measured alongside its shorter-chain homologs, aminomethylphosphonic acid (GlyP) and 1-aminoethylphosphonic acid (AlaP). The calorimetric data demonstrate a direct correlation between alkyl chain length and solute-urea interactions in aqueous solutions, a factor that influences solubility manipulation during purification and formulation [1].

Physicochemical Properties Calorimetry Formulation

Proven Application Scenarios for 1-Aminopropylphosphonic Acid in Research and Industry


Agricultural Fungicide Development: Seed Dressing Formulations

1-APPA's validated and commercially developed application is as a seed-dressing agent for controlling Drechslera teres (net blotch of barley) and related Drechslera spp. [1]. Its systemic activity, coupled with very low mammalian toxicity (LD50 > 5000 mg/kg) and a water-soluble zwitterionic structure, makes it an ideal lead compound for developing new oomycete and fungal pathogen control agents. Its mode of action, which involves the inhibition of zoospore emergence and mycelial growth in Aphanomyces species, provides a complementary spectrum to triazole and strobilurin chemistries [2].

Enzymology: Selective Aminopeptidase Probe Development

The differential binding affinity of 1-APPA for leucine aminopeptidase (Ki = 3,600 nM) over aminopeptidase N (IC50 = 50,000 nM) provides a validated starting point for designing selective chemical probes. This 13.9-fold selectivity window can be exploited in studies into the distinct physiological roles of these two closely related metalloproteases in cancer cell invasion or antigen processing, where a non-selective analog would not provide the necessary pharmacological specificity [1].

Peptide and Peptidomimetic Drug Discovery

As a non-hydrolyzable alanine bioisostere, 1-APPA is a valuable building block for the synthesis of phosphonopeptides with enhanced metabolic stability. Research has demonstrated that L-alanine di- and tripeptides incorporating 1-APPA exhibit superior antifungal activity compared to the commercial fungicide imazalil against Drechslera spp. [1]. This validates its use in the design of resistant-proof peptide-based antimicrobials where conventional amide bonds are highly susceptible to protease degradation.

Antibacterial Target Validation: Bacterial Cell Wall Biosynthesis

1-APPA acts as an inhibitor of alanine racemase, a validated enzyme target for antibacterial drug discovery that is essential for bacterial peptidoglycan biosynthesis. It demonstrates significant inhibition relative to other aminoalkylphosphonic acids, making it a chemical probe of choice for studying alanine racemase function and for screening for more potent, selective inhibitors targeting Gram-positive and Gram-negative pathogens [1].

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